

A Technical Guide to the Discovery and First Isolation of Gold-198

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Compound of Interest

Compound Name: Gold-198

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Abstract

This technical whitepaper provides an in-depth account of the discovery and first isolation of the radionuclide **Gold-198** (^{198}Au). It details the seminal experiments conducted in the late 1930s that led to its identification, along with the early production methods. The document outlines the experimental protocols, from target preparation and irradiation to the chemical separation and characterization of this medically significant isotope. Furthermore, it presents key quantitative data in structured tables and visualizes the nuclear processes and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers, nuclear chemists, and professionals in radiopharmaceutical development.

Introduction

Gold-198 is a synthetic radioisotope of gold with a half-life of approximately 2.7 days, decaying to stable Mercury-198 (^{198}Hg) via beta and gamma emission.[1][2][3] Its favorable decay characteristics, including a moderate half-life and the emission of therapeutic beta particles with a limited tissue penetration range, have made it a valuable tool in nuclear medicine, particularly for radiotherapy.[1] This document traces the origins of ^{198}Au , from its initial, unconfirmed observations to its definitive discovery and the pioneering methods used for its first isolation.

Historical Context and Discovery

The mid-1930s was a period of rapid advancement in nuclear physics, spurred by the discovery of the neutron and the advent of particle accelerators. In 1935, Enrico Fermi and his team in Rome conducted a series of experiments bombarding various elements with neutrons, and it is believed that they may have been the first to produce **Gold-198** without, at the time, correctly identifying it.^[1]

The conclusive identification of **Gold-198** is credited to the collaborative work of John J. Livingood and Glenn T. Seaborg at the University of California, Berkeley. In a landmark paper published in the Physical Review in 1938, they detailed the production and characterization of several radioactive isotopes of gold, including the 2.7-day ^{198}Au .^{[4][5]} Their work was part of a broader series of investigations that identified numerous other important radioisotopes.^[4]

First Isolation and Characterization: Experimental Protocol

The initial production and isolation of **Gold-198** by Livingood and Seaborg involved the use of the then state-of-the-art 37-inch cyclotron at Berkeley.^{[4][6]} The experimental procedure can be broken down into the following key steps:

Target Preparation and Irradiation

- Target Material: High-purity gold (^{197}Au) foils or platinum targets were used. Gold is monoisotopic, consisting entirely of ^{197}Au .^[1]
- Irradiation: The targets were bombarded with particles accelerated by the cyclotron. The primary reactions investigated for the production of gold radioisotopes were:
 - Deuteron bombardment of gold: $^{197}\text{Au}(\text{d},\text{p})^{198}\text{Au}$
 - Slow neutron bombardment of gold: $^{197}\text{Au}(\text{n},\gamma)^{198}\text{Au}$
 - Deuteron bombardment of platinum: $\text{Pt}(\text{d},\alpha)\text{Ir} \rightarrow \text{Au}$ (as a daughter product of iridium decay)
 - Neutron bombardment of platinum: $\text{Pt}(\text{n},\gamma)\text{Pt} \rightarrow \text{Au}$ (as a daughter product of platinum decay)

The 37-inch cyclotron at Berkeley was capable of accelerating deuterons to approximately 8 MeV.[6]

Chemical Separation (Radiochemical Isolation)

Following irradiation, the target material was subjected to a rigorous chemical separation process to isolate the newly formed radioactive gold isotopes from the bulk target material and any other reaction byproducts. Seaborg, a chemist, was responsible for this crucial step.[4][5]

A representative chemical separation protocol for isolating gold from a platinum target would have involved the following principles of inorganic analytical chemistry:

- **Dissolution:** The irradiated platinum target, containing trace amounts of radioactive gold, was dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to bring both elements into solution as chloride complexes (e.g., $[\text{AuCl}_4]^-$ and $[\text{PtCl}_6]^{2-}$).
- **Reduction of Gold:** Gold is more easily reduced from its +3 oxidation state to its elemental form than platinum. A selective reducing agent was used to precipitate the gold. Common reducing agents for this purpose include oxalic acid, sulfur dioxide, or ferrous sulfate. The reaction with oxalic acid is as follows: $2\text{AuCl}_4^-(\text{aq}) + 3\text{H}_2\text{C}_2\text{O}_4(\text{aq}) \rightarrow 2\text{Au}(\text{s}) + 8\text{Cl}^-(\text{aq}) + 6\text{CO}_2(\text{g}) + 6\text{H}^+(\text{aq})$
- **Separation:** The precipitated elemental gold, now containing the radioactive ^{198}Au , was separated from the platinum-containing solution by filtration or centrifugation.
- **Purification:** The precipitated gold could be further purified by re-dissolving it in aqua regia and repeating the precipitation process to ensure the complete removal of any co-precipitated platinum or other impurities.

Characterization and Measurement

- **Instrumentation:** The primary instrument used for measuring the radioactivity of the isolated samples was the Lauritsen electroscope.[7][8][9] This device measures the rate of discharge of a charged quartz fiber, which is proportional to the intensity of the radiation.
- **Decay Analysis:** By measuring the activity of the isolated gold fraction over time, Livingood and Seaborg were able to determine the half-life of the newly discovered isotope. They

reported a half-life of 2.7 days for what is now known as ^{198}Au .

- **Radiation Characterization:** The nature and energy of the emitted radiation were determined using absorption measurements. By placing absorbers of known thickness (e.g., aluminum and lead foils) between the radioactive source and the electroscope, they could differentiate between beta and gamma radiation and estimate their maximum energies.[\[5\]](#)

Modern Production of Gold-198

While the foundational work was performed using a cyclotron, the most common and efficient method for producing **Gold-198** today is through neutron activation in a nuclear reactor.[\[2\]](#)

Reactor Production Protocol

- **Target Material:** High-purity (99.99% or greater) Gold-197 in the form of foils, wires, or discs is used as the target material.
- **Encapsulation:** The gold target is encapsulated in a low-neutron-absorbing material, such as aluminum, to prevent contamination and for ease of handling.
- **Irradiation:** The encapsulated target is placed in a high-flux region of a nuclear research reactor. The production of ^{198}Au occurs via the thermal neutron capture reaction:
 $^{197}\text{Au}(n,\gamma)^{198}\text{Au}$.
- **Post-Irradiation Processing:** After a predetermined irradiation time, the target is removed from the reactor. The radioactive gold is then typically dissolved in aqua regia to form chloroauric acid (HAuCl_4), which is a common precursor for the synthesis of various radiopharmaceuticals.

Quantitative Data

The following tables summarize the key quantitative data for **Gold-198** and its production.

Table 1: Nuclear Properties of **Gold-198**

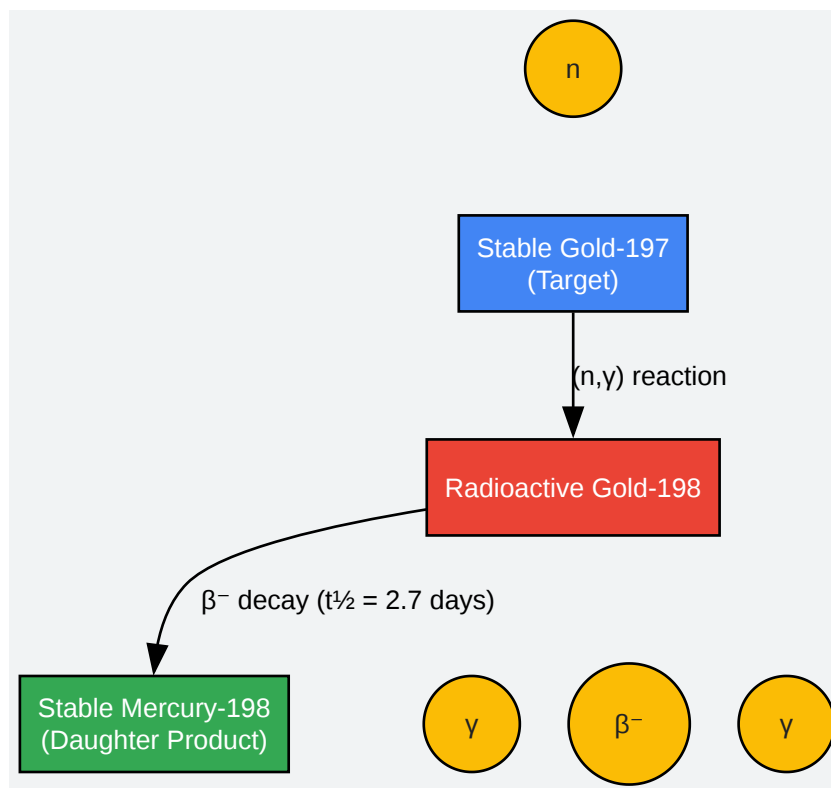
Property	Value
Half-life	2.6946 days
Decay Mode	β^- (100%)
Beta (β^-) Max Energy	0.961 MeV
Gamma (γ) Energy	0.4118 MeV (95.5% intensity)
Daughter Isotope	^{198}Hg (Stable)
Atomic Mass	197.96824 u

Table 2: Gold-197 Neutron Capture Reaction Data

Property	Value
Target Isotope	^{197}Au
Natural Abundance	100%
Reaction	$^{197}\text{Au}(n,\gamma)^{198}\text{Au}$
Thermal Neutron Capture Cross-Section (σ)	98.65 barns

Visualizations

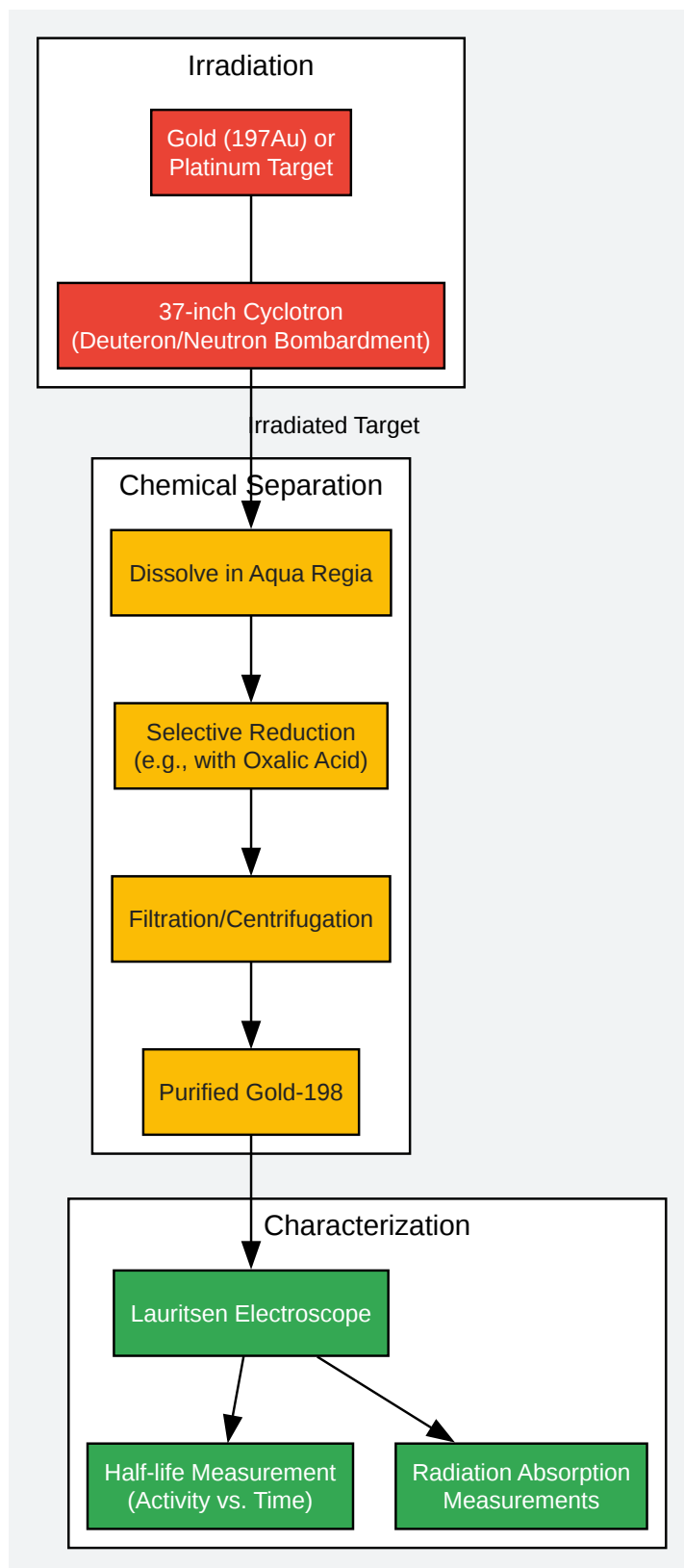
Nuclear Reaction and Decay Pathway



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Caption: Nuclear reaction for the production of **Gold-198** and its subsequent beta decay.

Experimental Workflow for First Isolation (Livingood & Seaborg)



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Caption: Experimental workflow for the first isolation and characterization of **Gold-198**.

Conclusion

The discovery and first isolation of **Gold-198** by Livingood and Seaborg represent a significant milestone in the field of nuclear chemistry and medicine. Their meticulous experimental work, combining the power of the cyclotron with precise radiochemical separation techniques, laid the groundwork for the production of this and many other medically important radioisotopes. While modern production methods have evolved for greater efficiency and scale, the fundamental principles established in these early experiments remain relevant. This technical guide serves as a detailed reference to the foundational science behind **Gold-198**, providing valuable insights for today's researchers and professionals who continue to explore its applications in therapy and diagnostics.

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